2-(2-Oxo-4-phenylimidazolidin-1-yl)acetic acid
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Overview
Description
2-(2-Oxo-4-phenylimidazolidin-1-yl)acetic acid is a chemical compound with the molecular formula C11H12N2O3 It is known for its unique structure, which includes an imidazolidinone ring substituted with a phenyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-4-phenylimidazolidin-1-yl)acetic acid typically involves the reaction of phenylhydrazine with glyoxylic acid, followed by cyclization to form the imidazolidinone ring. The reaction conditions often include:
Solvent: Ethanol or water
Temperature: Reflux conditions
Catalysts: Acidic or basic catalysts to facilitate the cyclization
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxo-4-phenylimidazolidin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nitrating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen functionalities, while substitution reactions can introduce various substituents on the phenyl ring.
Scientific Research Applications
2-(2-Oxo-4-phenylimidazolidin-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Oxo-4-phenylimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The imidazolidinone ring and phenyl group play crucial roles in its reactivity and binding affinity. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to cellular receptors and modulating their activity.
Signal Transduction: Affecting intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Oxo-4-methylimidazolidin-1-yl)acetic acid
- 2-(2-Oxo-4-ethylimidazolidin-1-yl)acetic acid
- 2-(2-Oxo-4-phenylimidazolidin-1-yl)propionic acid
Uniqueness
2-(2-Oxo-4-phenylimidazolidin-1-yl)acetic acid is unique due to its specific substitution pattern and the presence of both an imidazolidinone ring and a phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
90032-38-5 |
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Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2-(2-oxo-4-phenylimidazolidin-1-yl)acetic acid |
InChI |
InChI=1S/C11H12N2O3/c14-10(15)7-13-6-9(12-11(13)16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,16)(H,14,15) |
InChI Key |
SWLQYKBSDGZXKU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)N1CC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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